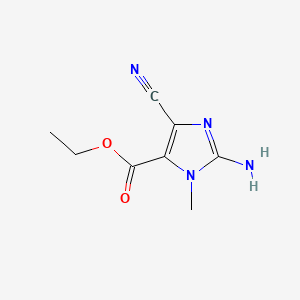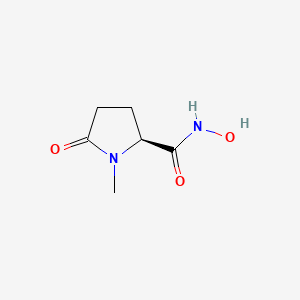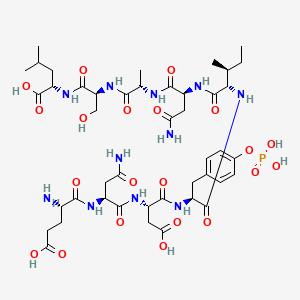
6-Methoxypyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyridine-2-thiol (6MPT) is a thiol compound that is widely used in scientific research. It has a variety of applications, ranging from biochemical and physiological studies to chemical synthesis. 6MPT is a versatile compound that has been used in various areas of research, including drug discovery, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
6-Methoxypyridine-2-thiol has been utilized in the development of fluorogenic labeling reagents for high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative, has been applied for the selective and rapid detection of biologically important thiols, demonstrating its utility in pharmaceutical formulations analysis (Gatti et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of 6-Methoxypyridine-2-thiol have shown promise as potent antagonists for specific receptors, highlighting their potential for clinical development in treating diseases such as osteoporosis (Hutchinson et al., 2003).
Viticulture and Wine Research
Studies in viticulture have explored the role of methoxypyrazine, closely related to 6-Methoxypyridine-2-thiol, in determining the sensory properties and consumer preferences of Sauvignon Blanc wines. These compounds significantly influence the aroma profile, affecting attributes like tropical and 'green' characteristics (King et al., 2011).
Materials Science
In materials science, thiol-functionalized compounds, including those related to 6-Methoxypyridine-2-thiol, have been developed for various applications. For example, thiol-click chemistry has been employed to create degradable polymeric materials, showcasing the versatility of thiol-based reactions in synthesizing new materials with potential biomedical applications (Hoyle et al., 2010).
Environmental and Biological Sensing
Derivatives of 6-Methoxypyridine-2-thiol have been utilized in creating sensors for detecting metal ions and biological thiols, demonstrating their importance in environmental monitoring and clinical diagnostics. For instance, a rhodamine 6G derivative bearing a thiolactone moiety was synthesized for selective "off-on" fluorescent sensing of Hg(2+), with applications extending to bioimaging (Chen et al., 2008).
Eigenschaften
IUPAC Name |
6-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINIYPEVJJGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)

![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/no-structure.png)

![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)
